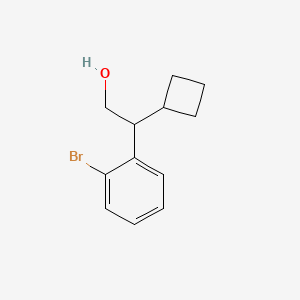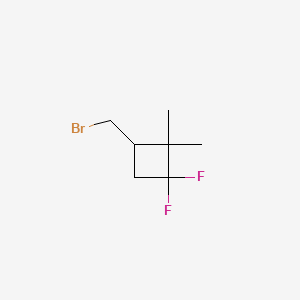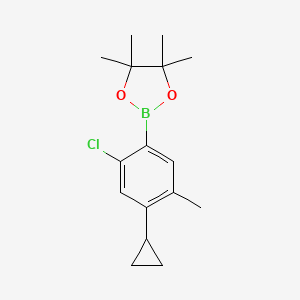
(E)-(2-Methoxystyryl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-Methoxystyryl)boronic acid is an organoboron compound with the molecular formula C₉H₁₁BO₃. It is a derivative of boronic acid, characterized by the presence of a methoxy group and a styryl group in its structure. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(2-Methoxystyryl)boronic acid can be synthesized through various methods. One common approach involves the reaction of (E)-2-methoxystyrene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base like potassium carbonate and a solvent such as tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-Methoxystyryl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it couples with aryl or vinyl halides to form biaryl or styryl derivatives.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: It can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Biaryl or Styryl Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation.
Alkane Derivatives: From reduction.
Scientific Research Applications
(E)-(2-Methoxystyryl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-(2-Methoxystyryl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and styryl groups, making it less versatile in certain reactions.
(E)-Styrylboronic Acid: Similar structure but without the methoxy group, affecting its reactivity and applications.
(E)-(2-Methoxyphenyl)boronic Acid: Similar but lacks the styryl group, influencing its use in cross-coupling reactions.
Uniqueness
(E)-(2-Methoxystyryl)boronic acid is unique due to the presence of both methoxy and styryl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable compound in the formation of complex molecules and advanced materials.
Properties
Molecular Formula |
C9H11BO3 |
|---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
[(E)-2-(2-methoxyphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ |
InChI Key |
PNJVVMNEXPZLCU-VOTSOKGWSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CC=C1OC)(O)O |
Canonical SMILES |
B(C=CC1=CC=CC=C1OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



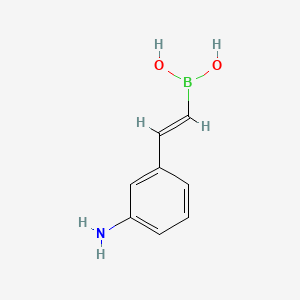
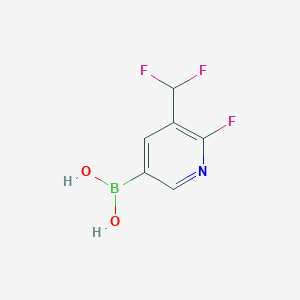
![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
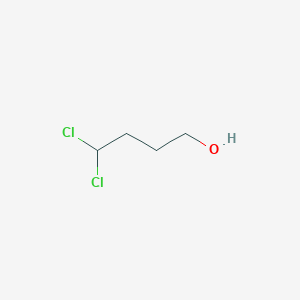
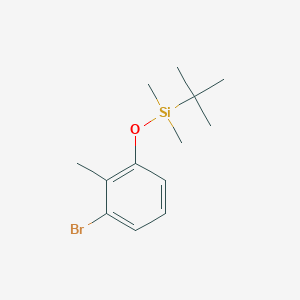
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)

